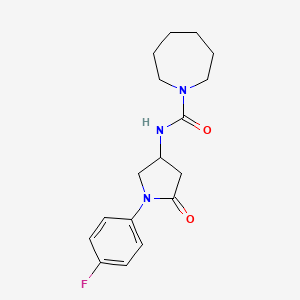

N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)azepane-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)azepane-1-carboxamide” is a complex organic compound. It contains a fluorophenyl group, a pyrrolidinone group, and an azepane carboxamide group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The fluorophenyl group would likely contribute to the compound’s polarity, while the pyrrolidinone and azepane rings could potentially participate in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of the fluorophenyl group could influence its solubility and reactivity .Wissenschaftliche Forschungsanwendungen

Discovery and Development of Selective Met Kinase Inhibitors

N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)azepane-1-carboxamide is structurally related to compounds studied for their potential as Met kinase inhibitors. Such compounds have demonstrated significant efficacy in preclinical models of cancer, particularly in gastric carcinoma, and have progressed to clinical trials. For instance, Schroeder et al. (2009) discovered a potent Met kinase inhibitor with a similar structure, showing promise in tumor stasis in a human gastric carcinoma model (Schroeder et al., 2009).

Synthetic Methods and Structural Characterization

Research has also focused on the development of efficient synthetic methods for similar compounds. Zhou et al. (2021) established a high-yield synthetic method for a compound structurally similar to N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)azepane-1-carboxamide, highlighting the importance of nucleophilic substitution reactions and ester hydrolysis in the synthesis process (Zhou et al., 2021).

Neuroimaging Applications

Compounds with a similar structure have been explored in the field of neuroimaging. For instance, Choi et al. (2015) compared 18F-labeled compounds for their effectiveness in quantifying serotonin receptors in the human brain using positron emission tomography (PET) imaging (Choi et al., 2015).

Serotonin Receptor Antagonism

Furthermore, compounds structurally related to N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)azepane-1-carboxamide have been synthesized and evaluated as selective serotonin receptor antagonists, demonstrating potential therapeutic applications in treating conditions influenced by serotonin receptor pathways, as explored by Fujio et al. (2000) (Fujio et al., 2000).

Antidepressant and Nootropic Potential

In the realm of psychiatry, related compounds have been synthesized and assessed for their antidepressant and nootropic effects. Thomas et al. (2016) synthesized and evaluated Schiff’s bases and 2-azetidinones, demonstrating potential as central nervous system active agents (Thomas et al., 2016).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]azepane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22FN3O2/c18-13-5-7-15(8-6-13)21-12-14(11-16(21)22)19-17(23)20-9-3-1-2-4-10-20/h5-8,14H,1-4,9-12H2,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEFNFTNERAHBKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]azepane-1-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}-2-methylbenzamide](/img/structure/B2676934.png)

![N-(3-methylbutyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2676944.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(3,4-dimethylanilino)triazolidine-4-carboxamide](/img/structure/B2676948.png)

![Ethyl 5-(4-isopropylphenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2676950.png)

![4-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2676953.png)

![6-Methyl-3-[2-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]-2-oxoethyl]pyrimidin-4-one](/img/structure/B2676954.png)

![3-(4-chlorophenyl)-8-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2676955.png)